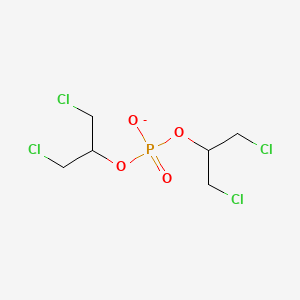
Bis(1,3-dichloropropan-2-yl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1,3-dichloropropan-2-yl) phosphate: is a chemical compound with the molecular formula C6H11Cl4O4P . It is commonly used as a flame retardant in various industrial applications due to its high efficiency and stability . This compound is also known for its low volatility and good thermal stability .
準備方法
Synthetic Routes and Reaction Conditions: Bis(1,3-dichloropropan-2-yl) phosphate is typically synthesized through the reaction of phosphoric acid with 1,3-dichloropropanol . The reaction is carried out under controlled conditions, usually involving heating to a temperature range of 120-140°C in the presence of an inert atmosphere . The reaction mixture is then cooled, and the product is extracted and purified using suitable solvents .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity . The final product is often subjected to additional purification steps to meet industrial standards .
化学反応の分析
Types of Reactions: Bis(1,3-dichloropropan-2-yl) phosphate can undergo various chemical reactions, including hydrolysis , oxidation , and substitution reactions .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid and 1,3-dichloropropanol , while oxidation can produce phosphoric acid derivatives .
科学的研究の応用
Bis(1,3-dichloropropan-2-yl) phosphate has a wide range of applications in scientific research, including:
作用機序
The mechanism by which bis(1,3-dichloropropan-2-yl) phosphate exerts its effects involves the inhibition of cell growth and induction of apoptosis . At lower concentrations, it inhibits cell growth, while at higher concentrations, it affects cell viability and induces toxicity . The compound interacts with cellular pathways, leading to increased expression of anti-apoptotic proteins and activation of caspase-3 , a key enzyme in the apoptosis pathway .
類似化合物との比較
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP): Another flame retardant with similar chemical structure and properties.
Tris(2-chloroethyl) phosphate (TCEP): A related compound used as a flame retardant but with different toxicity profiles.
Tris(2,3-dibromopropyl) phosphate (TDBPP): A brominated flame retardant with higher efficacy but also higher toxicity.
Uniqueness: Bis(1,3-dichloropropan-2-yl) phosphate is unique due to its chlorinated structure , which provides high flame retardant efficiency while maintaining low volatility and good thermal stability . Its relatively low toxicity compared to other flame retardants makes it a preferred choice in various applications .
特性
分子式 |
C6H10Cl4O4P- |
|---|---|
分子量 |
318.9 g/mol |
IUPAC名 |
bis(1,3-dichloropropan-2-yl) phosphate |
InChI |
InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)/p-1 |
InChIキー |
NNKRUBFJSSBFSS-UHFFFAOYSA-M |
正規SMILES |
C(C(CCl)OP(=O)([O-])OC(CCl)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one](/img/structure/B13977122.png)
![N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13977131.png)
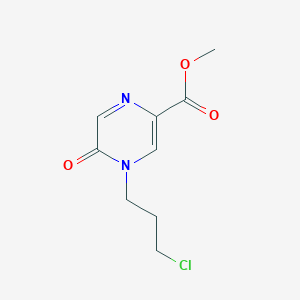
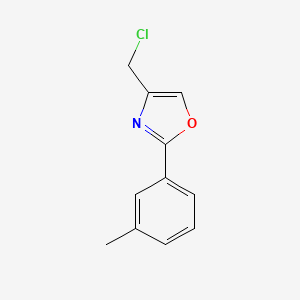
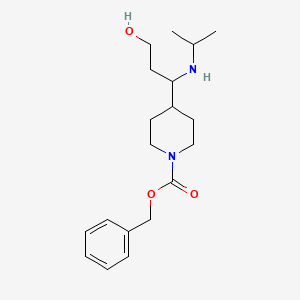
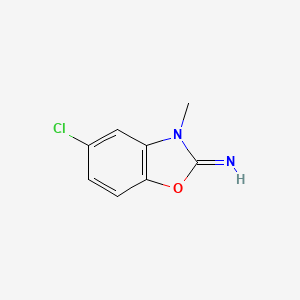

![3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester](/img/structure/B13977183.png)
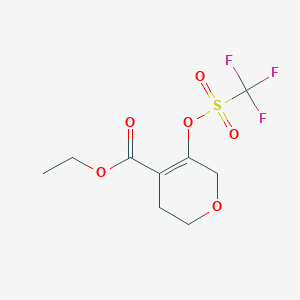
![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)
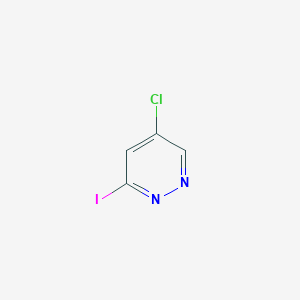
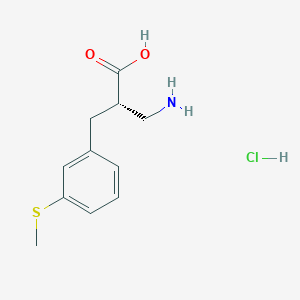
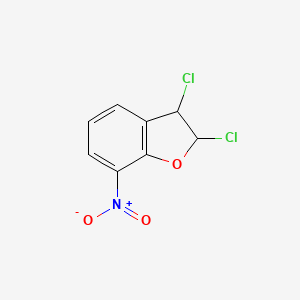
![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)
